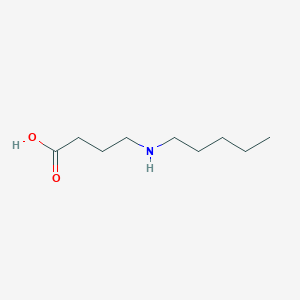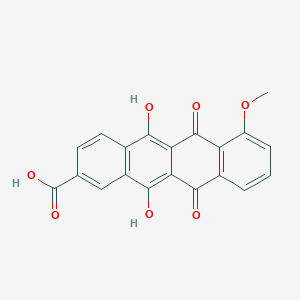
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetracene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 12 positions using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: Methoxy groups are introduced at the 7 position using methanol in the presence of an acid catalyst.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2 position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tetracene derivatives.
Applications De Recherche Scientifique
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: A well-known anticancer drug with a similar tetracene-based structure.
Daunorubicin: Another tetracene derivative used in cancer therapy.
Mitoxantrone: A synthetic anthraquinone with structural similarities.
Uniqueness
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid is unique due to its specific functional groups and their positions on the tetracene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H12O7 |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
5,12-dihydroxy-7-methoxy-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H12O7/c1-27-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20(25)26)5-6-9(11)16(15)21/h2-7,21,23H,1H3,(H,25,26) |
Clé InChI |
JLYWQGJZHMRTLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)O)C(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


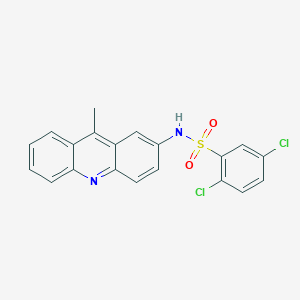

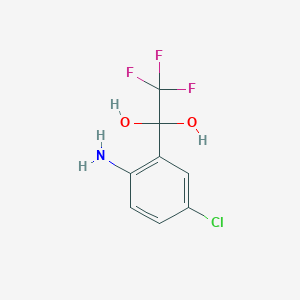
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
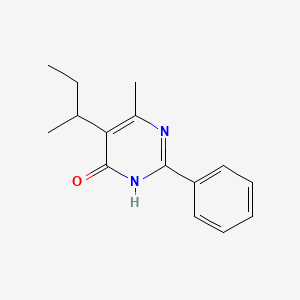
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

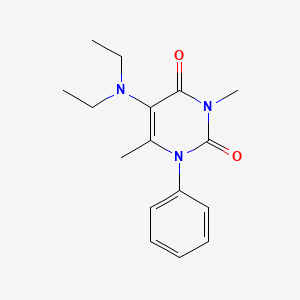
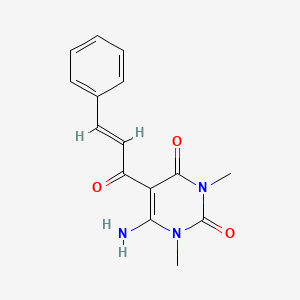

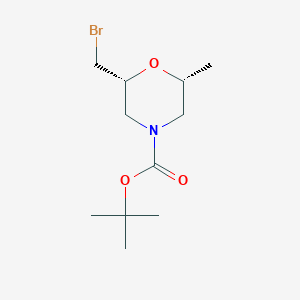
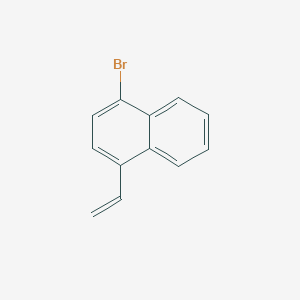
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
